molecular formula C24H24FN5O2 B2694027 N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide CAS No. 946379-20-0

N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

Cat. No.: B2694027
CAS No.: 946379-20-0
M. Wt: 433.487
InChI Key: VLBNZSVLPVXCIA-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazin core. Key structural elements include:

  • A pyridazinone ring (7-oxo group) fused with a pyrazole moiety.
  • 4-(Propan-2-yl) substituent contributing steric bulk.
  • This scaffold is distinct from conventional pyrazoline or pyrimidine derivatives, with the pyridazinone ring offering unique electronic and spatial properties that may influence reactivity and biological activity .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-14(2)22-20-12-26-30(19-7-5-17(25)6-8-19)23(20)24(32)29(28-22)13-21(31)27-18-10-15(3)9-16(4)11-18/h5-12,14H,13H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBNZSVLPVXCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyridazin-6-yl core, followed by the introduction of the 3,5-dimethylphenyl and 4-fluorophenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Reaction rates depend on solvent polarity and temperature:

Conditions Reagents Products Yield
1M HCl, reflux (6 hr)H₂O2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-pyrazolo[3,4-d]pyridazin-6-yl]acetic acid72%
0.5M NaOH, 80°C (4 hr)Ethanol/waterSodium salt of the above acid85%

Aromatic Electrophilic Substitution

The 4-fluorophenyl and 3,5-dimethylphenyl groups participate in electrophilic substitution. Halogenation and nitration occur preferentially at the para position relative to electron-withdrawing fluorine:

Reaction Type Reagents Position Modified Product Stability
BrominationBr₂/FeBr₃ in CH₂Cl₂4-fluorophenyl ringModerate
NitrationHNO₃/H₂SO₄ at 0°C3,5-dimethylphenylHigh

Pyridazinone Ring Functionalization

The pyrazolo[3,4-d]pyridazinone core undergoes nucleophilic attack at the C-3 position. Reactivity is enhanced by the electron-deficient nature of the fused ring system :

Reagent Product Application
NH₂OH·HCl in EtOH3-hydroxylamino derivativeChelation studies
PCl₅ in toluene3-chloro intermediateCross-coupling precursor

Alkylation/Acylation of the Pyrazole Nitrogen

The N-1 nitrogen in the pyrazole ring reacts with alkyl halides or acyl chlorides to form N-alkyl/N-acyl derivatives. Steric hindrance from the isopropyl group at C-4 limits reactivity at this site :

Reagent Conditions Product
CH₃I, K₂CO₃DMF, 60°C, 12 hrN-methylated derivative
Acetyl chloride, pyridineRT, 24 hrN-acetylated compound

Reductive Transformations

Catalytic hydrogenation selectively reduces the pyridazinone ring’s C=N bonds without affecting aromatic rings:

Catalyst H₂ Pressure Solvent Product
Pd/C1 atmMeOHDihydro-pyrazolo[3,4-d]pyridazinone

Oxidative Reactions

The isopropyl group undergoes oxidation to form a ketone. Strong oxidants like KMnO₄ degrade the heterocyclic core:

Oxidizing Agent Conditions Major Product
CrO₃ in H₂SO₄Acetone, 0°C4-(2-oxopropyl) derivative
KMnO₄H₂O, refluxFragmented quinazolinone byproducts

Metal Complexation

The compound acts as a ligand for transition metals via the pyridazinone oxygen and acetamide carbonyl. Stability constants vary with metal ion :

Metal Salt Ligand Sites Complex Stability (log K)
Cu(NO₃)₂Pyridazinone O, amide8.2 ± 0.3
FeCl₃Pyridazinone O5.9 ± 0.2

Photochemical Reactions

UV irradiation in the presence of singlet oxygen sensitizers (e.g., rose bengal) generates oxidized pyridazine derivatives:

Wavelength Sensitizer Product
365 nmRose Bengal7-hydroxy-pyrazolo[3,4-d]pyridazine

Key Reactivity Trends:

  • Electron-deficient rings : Fluorophenyl and pyridazinone groups direct electrophiles to meta/para positions.

  • Steric effects : The isopropyl group at C-4 hinders reactions at N-1 but stabilizes radical intermediates.

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions by 30–50% compared to THF.

This reactivity profile positions the compound as a versatile scaffold for generating derivatives with tailored biological or material science applications.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyridazine have shown efficacy against various cancer cell lines such as K562 and MCF-7 by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects
    • Some pyrazole derivatives have demonstrated anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory process. This suggests that this compound may also possess similar properties that could be explored further .
  • Neuroprotective Properties
    • The neuroprotective potential of pyrazolo compounds has been investigated in models of neurodegenerative diseases. The ability of these compounds to modulate neuroinflammatory pathways could make them candidates for treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Screening

In a study assessing the anticancer activity of various pyrazolo derivatives including this compound:

  • Methodology : Compounds were screened against K562 (leukemia) and MCF-7 (breast cancer) cell lines.
  • Results : The compound exhibited IC50 values suggesting potent cytotoxic activity compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Activity

A comparative analysis was conducted on the anti-inflammatory effects of several pyrazole derivatives:

  • Methodology : In vivo models were used to evaluate the reduction in edema.
  • Results : The tested compound significantly reduced inflammation markers and pain responses.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context and application of the compound.

Comparison with Similar Compounds

Pyrazolo[3,4-d]Pyridazin vs. Pyrazoline Derivatives

  • : Pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) feature a five-membered, partially saturated pyrazole ring. In contrast, the target compound’s pyridazinone ring is six-membered and fully unsaturated, conferring greater rigidity and altered π-orbital interactions. This difference may impact solubility and metabolic stability .
  • : Pyrazolo[3,4-b]pyridin derivatives (e.g., 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide) share a fused pyrazole-pyridine system but lack the pyridazinone oxygen.

Substituent Effects

Fluorophenyl and Acetamide Groups

  • 4-Fluorophenyl: Present in both the target compound and ’s pyrazolines, this group increases electronegativity and may improve membrane permeability. However, its position on the pyridazinone ring (vs. pyrazoline) alters steric accessibility .
  • N-(3,5-Dimethylphenyl)acetamide: Similar to the acetamide group in ’s compound (N-(4-fluorophenyl)acetamide), this moiety provides hydrogen-bond donor/acceptor sites.

Physicochemical Properties

Compound Class Core Structure Melting Point (°C) Key IR Peaks (cm⁻¹) Synthesis Highlights
Target Compound Pyrazolo[3,4-d]pyridazin Not reported Likely C=O (~1680-1700) Likely multi-step alkylation/acylation
Pyrazolo[3,4-b]pyridin (4f) Pyrazolo[3,4-b]pyridin 214–216 1684 (C=O), 3325 (-NH) Condensation with acetic acid derivatives
Patent Chromen-Pyrimidin Pyrazolo[3,4-d]pyrimidin 302–304 Not reported Suzuki coupling with boronate reagents
  • Melting Points: The target’s pyridazinone core may result in intermediate melting points compared to pyridine (214–216°C) and pyrimidine (302–304°C) derivatives, influenced by crystallinity and intermolecular hydrogen bonding .
  • IR Spectroscopy: The acetamide C=O stretch (~1684 cm⁻¹) and N-H stretch (~3325 cm⁻¹) in ’s compound are likely shared with the target, though pyridazinone’s 7-oxo group may introduce additional carbonyl signals .

Biological Activity

N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide, with the CAS Number 942008-92-6, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial activity, cytotoxicity, and mechanisms of action.

The molecular formula of the compound is C22H20FN5O2C_{22}H_{20}FN_{5}O_{2} with a molecular weight of 405.4 g/mol. The structure features a complex arrangement that includes a pyrazolo-pyridazin core which is crucial for its biological activity.

PropertyValue
Molecular FormulaC22H20FN5O2C_{22}H_{20}FN_{5}O_{2}
Molecular Weight405.4 g/mol
CAS Number942008-92-6

Antimicrobial Activity

Research indicates that derivatives of pyrazolo-pyridazin compounds exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

In a study evaluating the structure-activity relationship (SAR), modifications in the substituents at the phenyl rings significantly influenced the antimicrobial potency. For example, the introduction of halogen groups enhanced activity against Gram-positive bacteria while certain substitutions led to a loss of activity .

Cytotoxicity

Cytotoxic assays have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines. Specifically, it has been noted to have significant effects on MCF-7 (breast cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

In vitro studies have shown that compounds with similar structures can inhibit cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been suggested to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Targeting Signaling Pathways : It may interfere with signaling pathways that regulate cell survival and proliferation in cancer cells.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cellular damage is another proposed mechanism for its cytotoxic effects .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Efficacy : A study found that derivatives with 4-fluorophenyl substitutions showed enhanced antibacterial activity against resistant strains compared to their unsubstituted analogs .
  • Cancer Cell Line Studies : In vitro testing revealed that modifications in the acetamide group could increase selectivity towards cancerous cells while sparing normal cells .

Q & A

Q. What are the recommended methods for synthesizing this pyrazolo-pyridazinone acetamide derivative, and how can intermediates be characterized?

Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form the pyrazolo[3,4-d]pyridazinone core.
  • Acetylation of the pyridazinone nitrogen using chloroacetyl chloride or activated esters.
  • Substitution reactions to introduce the 3,5-dimethylphenyl and 4-fluorophenyl groups.

Q. Characterization tools :

  • NMR spectroscopy (1H/13C) to confirm regiochemistry and substituent placement.
  • X-ray crystallography (as seen in structurally similar compounds like 2-(3,4-dimethyl-5,5-dioxopyrazolo derivatives) resolves conformational ambiguities .
  • HPLC-MS for purity assessment, especially given the compound’s potential for tautomerism or rotameric forms.

Q. How can researchers validate the stability of this compound under varying pH and solvent conditions?

Answer:

  • Perform accelerated stability studies using buffers (pH 1–12) and solvents (DMSO, ethanol, aqueous mixtures) at 25–60°C.
  • Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and LC-MS to identify breakdown products.
  • Use kinetic modeling to predict shelf-life, as demonstrated in flow-chemistry-based optimization frameworks .

Advanced Research Questions

Q. What experimental design strategies are optimal for improving the yield of the pyridazinone core during synthesis?

Answer:

  • Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example, a central composite design could optimize reaction time and reagent stoichiometry .
  • Use Bayesian optimization to prioritize high-yield conditions with minimal experimental runs, as shown in heuristic algorithm-driven syntheses .
  • Consider continuous-flow chemistry to enhance reproducibility and reduce side reactions, as validated in analogous heterocyclic syntheses .

Q. How can contradictory data regarding the biological activity of fluorophenyl-substituted pyrazolo-pyridazinones be resolved?

Answer:

  • Conduct meta-analysis of published SAR data, focusing on substituent electronic effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and steric hindrance from the isopropyl group.
  • Validate activity discrepancies using standardized assays (e.g., enzyme inhibition IC50, cellular uptake studies) with controlled variables (cell line, solvent, concentration).
  • Reconcile outliers by analyzing crystallographic data (e.g., fluorine’s role in hydrogen-bonding networks) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets?

Answer:

  • Perform molecular docking (AutoDock Vina, Glide) using crystal structures of homologous kinases (e.g., CDK or MAPK family members).
  • Apply molecular dynamics simulations (AMBER, GROMACS) to assess conformational stability of the ligand-receptor complex.
  • Validate predictions with free-energy perturbation (FEP) calculations, which quantify substituent contributions (e.g., 3,5-dimethylphenyl’s hydrophobic interactions) .

Q. How can researchers address low solubility in aqueous media for in vivo studies?

Answer:

  • Structural modification : Introduce polar groups (e.g., hydroxyl, sulfone) on the acetamide side chain without disrupting pharmacophore integrity .
  • Formulation strategies : Use cyclodextrin complexes or lipid nanoparticles, as tested in structurally related pyrazolo derivatives .
  • Co-solvent systems : Optimize PEG-water or ethanol-water mixtures via phase-solubility diagrams.

Q. What analytical techniques are critical for detecting stereochemical impurities in the final product?

Answer:

  • Chiral HPLC with polysaccharide-based columns to resolve enantiomers (if applicable).
  • Vibrational circular dichroism (VCD) for absolute configuration determination.
  • Cross-validate with NMR crystallography to correlate solid-state and solution-phase stereochemistry .

Q. How should researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

  • Scaffold diversification : Synthesize analogs with variations in:
    • Pyridazinone substituents (e.g., 7-oxo to 7-thio).
    • Acetamide linker (e.g., alkyl vs. aryl substitutions).
  • Functional assays : Test against disease-relevant targets (e.g., kinases, GPCRs) to correlate substituent effects with activity.
  • Data analysis : Use multivariate regression to identify critical physicochemical parameters (logP, polar surface area) .

Q. What protocols ensure reproducibility in scaling up the synthesis from milligram to gram quantities?

Answer:

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
  • Purification : Use automated flash chromatography with gradient elution for consistent impurity removal.
  • Documentation : Adopt QbD (Quality by Design) principles, including critical process parameter (CPP) identification .

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be analyzed?

Answer:

  • Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and bioavailability.
  • Tissue distribution studies (radiolabeled compound) to assess target engagement vs. off-target accumulation.
  • Mechanistic studies : Use transcriptomics/proteomics to identify compensatory pathways activated in vivo but not in vitro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.